1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,3-dimethyl-4-(2-nitroethenyl)pyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3 |
InChI Key |
ZLPQECQXOSYESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=C[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole, this involves reacting 1,3-dimethylhydrazine with a β-keto enol ether derivative. The reaction proceeds under reflux in ethanol with potassium hydroxide as a base, facilitating enolate formation and subsequent cyclization.
Mechanistic Insights :
-
Deprotonation of the β-keto enol ether generates a nucleophilic enolate.
-
Hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate.
-
Intramolecular cyclization eliminates water, yielding the pyrazole ring.
Optimization :
-
Solvent : Ethanol outperforms DMF or THF due to superior solubility of intermediates.
-
Temperature : Reflux (70–80°C) ensures complete conversion within 6 hours.
Nitroalkene Functionalization via Michael Addition
Nitroethylene Grafting onto Preformed Pyrazoles
The nitroethenyl group is introduced at position 4 of the pyrazole ring through a Michael addition. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is reacted with nitroethylene in the presence of Lewis acids (e.g., BF3·Et2O) under anhydrous conditions.
Procedure :
-
Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in dry dichloromethane.
-
Add nitroethylene (12 mmol) and BF3·Et2O (0.5 equiv) at 0°C.
-
Warm to room temperature and stir for 24 hours.
-
Quench with saturated NaHCO3, extract with DCM, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | BF3·Et2O (0.5 equiv) |
| Temperature | 0°C → RT |
| Yield | 58–65% |
| Purity (HPLC) | >95% |
Challenges :
-
Nitroethylene’s volatility necessitates strict temperature control.
-
Competing side reactions (e.g., polymerization) reduce yields without rigorous exclusion of moisture.
Acid-Catalyzed One-Pot Synthesis
HCl/DMSO-Mediated Cyclization
A one-pot method combines aryl hydrazines and α,β-unsaturated ketones in ethanol with catalytic HCl and dimethyl sulfoxide (DMSO). This approach avoids isolating intermediates and achieves yields up to 83%.
Reaction Conditions :
-
Substrates : 1,3-Dimethylhydrazine + (E)-4-nitrobut-2-enal.
-
Catalysts : HCl (10 mol%), DMSO (4 equiv), I2 (5 mol%).
-
Time : 5 hours under reflux.
Mechanism :
-
DMSO acts as an oxidant, facilitating imine formation between hydrazine and the enal.
-
Iodine promotes electrophilic cyclization, forming the pyrazole ring.
Advantages :
-
Shorter reaction time (5 hours vs. 24 hours for stepwise methods).
-
High functional group tolerance.
Vilsmeier-Haack Formylation Followed by Nitroalkene Synthesis
Formylation of 1,3-Dimethylpyrazole
The Vilsmeier-Haack reaction introduces a formyl group at position 4 of 1,3-dimethylpyrazole, which is subsequently converted to the nitroethenyl group via Henry reaction.
Steps :
-
Formylation : Treat 1,3-dimethylpyrazole with POCl3/DMF at 0°C, then hydrolyze to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Nitroalkene Synthesis : React the aldehyde with nitromethane in acetic anhydride, followed by elimination with pyridine.
Critical Parameters :
-
POCl3/DMF Ratio : 1:1.2 ensures complete formylation without over-chlorination.
-
Henry Reaction : Nitromethane must be freshly distilled to avoid moisture-induced side reactions.
Yield : 44–52% over two steps.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
1H NMR (DMSO-d6) :
-
δ 2.41 (s, 6H, CH3 at C1/C3).
-
δ 6.89 (d, J = 16.0 Hz, 1H, CH=NO2).
-
δ 7.52 (d, J = 16.0 Hz, 1H, CH=NO2).
IR (KBr) :
-
1530 cm−1 (C=N stretch).
-
1350 cm−1 (asymmetric NO2 stretch).
-
1620 cm−1 (C=C vinyl).
HRMS-ESI+ :
Comparative Evaluation of Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–77 | 6–8 | Moderate | High |
| Michael Addition | 58–65 | 24 | High | Moderate |
| One-Pot | 78–83 | 5 | Low | High |
| Vilsmeier-Haack | 44–52 | 12 | High | Low |
Key Takeaways :
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at position 5 due to electron-donating methyl groups at positions 1 and 3. The nitroethenyl group acts as a meta-directing substituent, further influencing regioselectivity.
Key reactions :
-
Nitration : Occurs at position 5 under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C.
-
Sulfonation : Achieved with fuming H₂SO₄ at 80°C, yielding the 5-sulfonated derivative.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | 5-Nitro-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole | 68% | |
| Sulfonation | Fuming H₂SO₄, 80°C, 4 hrs | 5-Sulfo-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole | 52% |
Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing electrophiles.
Cycloaddition Reactions
The conjugated nitroethenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Example :
-
Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct.
| Dienophile | Conditions | Product Structure | Stereoselectivity | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Fused 6-membered oxabicyclic system | Endo preference (82:18) |
Reduction of the Nitro Group
The nitroethenyl moiety undergoes selective reduction to form aminoethenyl derivatives, which serve as intermediates for further functionalization.
Methods :
-
Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C yields 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole (94% conversion) .
-
Chemical Reduction : SnCl₂/HCl system reduces the nitro group to amine at 70°C (88% yield).
Palladium-Catalyzed Cross-Coupling
The nitroethenyl group participates in Heck-type couplings with aryl halides under palladium catalysis.
Representative reaction :
-
Coupling with iodobenzene using Pd(OAc)₂/PPh₃ in DMF at 120°C produces 1,3-dimethyl-4-(2-(phenyl)nitroethenyl)-1H-pyrazole.
| Aryl Halide | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Iodobenzene | Pd(OAc)₂/PPh₃, K₂CO₃ | DMF, 120°C, 8 hrs | 76% |
Nucleophilic Addition Reactions
The α,β-unsaturated nitroethenyl group undergoes Michael additions with soft nucleophiles (e.g., thiols, amines).
Example :
-
Reaction with benzylamine in THF at 25°C produces β-amino-nitroethenyl adducts.
| Nucleophile | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Benzylamine | THF | 25°C | 1,3-Dimethyl-4-(2-(N-benzylamino)ethenyl)-1H-pyrazole | 63% |
Condensation Reactions
The nitroethenyl group reacts with hydrazines to form hydrazone derivatives, as demonstrated in pyrazole derivative syntheses .
Procedure :
-
Condensation with phenylhydrazine in methanol/acetic acid under reflux yields hydrazone-linked pyrazoles (70% yield).
This compound’s versatility in electrophilic, cycloaddition, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Future research should explore its applications in asymmetric catalysis and drug discovery.
Scientific Research Applications
Synthesis of 1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole
The synthesis of this compound generally involves the reaction of 1,3-dimethylpyrazole with suitable nitroalkenes. Various methods have been developed to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and improve yields compared to traditional heating methods .
Biological Activities
Pharmacological Properties
this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, compounds related to this compound have been evaluated against various microbial strains, demonstrating promising results .
- Antitumor Activity : The compound has also been tested for its cytotoxic effects against human cancer cell lines such as MCF-7 and HepG-2. These studies indicate that pyrazole derivatives can inhibit tumor growth effectively, potentially providing a basis for new cancer therapies .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties superior to conventional drugs like diclofenac sodium .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control (Amoxicillin) | 8 | High |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies were performed on various cancer cell lines to evaluate the cytotoxic effects of the compound. The IC50 values were calculated using the MTT assay.
| Cell Line | IC50 (µg/mL) | Comparison Drug |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (10) |
| HepG-2 | 20 | Doxorubicin (12) |
These results suggest that while this compound is effective against cancer cells, its efficacy varies among different cell lines.
Material Science Applications
Beyond biological applications, this pyrazole derivative is being explored in material science for its potential use in organic electronics and as a precursor for novel polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitroethenyl group can undergo metabolic transformations, and the resulting metabolites may exert biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Hydrogen Bonding and Supramolecular Behavior
The nitro group in 4-(4-nitrophenyl)-1H-pyrazoles significantly influences hydrogen-bonding networks. In 5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, nitro substituents act as hydrogen bond acceptors, reducing interactions between pyrazole rings compared to electron-donating substituents (e.g., methyl or methoxy). This property impacts crystallization and material stability .
Tautomerism and Conformational Flexibility
Unlike 3(5)-disubstituted pyrazoles with amide or ester linkages (e.g., 1H-pyrazole-3-(N-tert-butyl)-carboxamide), the methyl and nitroethenyl groups in the target compound restrict annular tautomerism. This rigidity may enhance predictability in synthetic applications or crystallography .
Physicochemical Properties
Thermal Stability and Fluorescence
Nitro-substituted pyrazoles generally exhibit lower thermal stability compared to halogenated or alkylated analogues due to nitro group decomposition. However, fluorescence properties (e.g., in pyrenylpyrazoles) are less pronounced in nitroethenyl derivatives, as the nitro group often quenches emission .
Solubility and Crystallization
However, strong intermolecular interactions (e.g., in 4-nitrophenyl derivatives) may lead to challenging crystallization, requiring co-solvents or templating agents .
Data Tables
Table 1: Key Properties of Selected Pyrazole Derivatives
Table 2: Substituent Effects on Supramolecular Properties
Biological Activity
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
General Properties of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The core structure of pyrazoles allows for various substitutions that can enhance their pharmacological properties. Notably, compounds within this class have been utilized in drug development, with some already being approved for clinical use .
Anticancer Activity
Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), comparable to established drugs like erlotinib .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 0.07 | EGFR |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been widely studied. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations around 10 µM . This suggests that this compound may also exhibit similar anti-inflammatory properties.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Dexamethasone | 76% (TNF-α), 86% (IL-6) | 1 |
Antimicrobial Activity
Pyrazole derivatives have also demonstrated significant antimicrobial activity against various bacterial strains. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | TBD |
| Novel pyrazole derivatives | E. coli | 25.1 µM |
Study on Anticancer Properties
A recent study evaluated the anticancer effects of various pyrazole derivatives against multiple cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Study on Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of pyrazoles, researchers found that specific compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes involved in the inflammatory pathway .
Q & A
Basic: What synthetic strategies are effective for introducing the 2-nitroethenyl group into pyrazole derivatives?
The 2-nitroethenyl moiety can be introduced via condensation reactions or cross-coupling methodologies . For example:
- Henry Reaction : Reacting a pyrazole aldehyde with nitroethane under basic conditions (e.g., ammonium acetate) forms the nitroethenyl group via nitroaldol addition .
- Palladium-Catalyzed Coupling : Use halogenated pyrazole precursors (e.g., 4-bromo-1,3-dimethylpyrazole) with nitroethylene derivatives in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .
Key Data : Kuz’menok et al. (2005) achieved 60–75% yields for 3-(2-arylvinyl)pyrazoles using similar methods .
Basic: How is structural characterization of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole performed?
A multi-technique approach is recommended:
- NMR Spectroscopy : Confirm substitution patterns (e.g., nitroethenyl protons resonate at δ 6.8–7.2 ppm as doublets ).
- X-ray Crystallography : Resolve stereochemistry and nitro group orientation. Viveka et al. (2016) used this to validate pyrazole-carboxylic acid derivatives with <0.02 Å positional uncertainty .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₈H₁₀N₃O₂⁺: m/z 180.0771) .
Advanced: How does the electron-withdrawing nitroethenyl group influence reactivity in electrophilic substitutions?
The nitro group deactivates the pyrazole ring , directing electrophiles to specific positions:
- Nitration/Sulfonation : Occurs at the less deactivated C-5 position due to meta-directing effects of the nitro group.
- Theoretical Validation : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) show reduced electron density at C-5, aligning with experimental observations .
Contradiction Note : Some studies report unexpected para-substitution; this may arise from steric hindrance or solvent effects .
Advanced: What biological activities are plausible for nitroethenyl-substituted pyrazoles?
While direct data on this compound is limited, structural analogs exhibit:
- Antimicrobial Activity : Pyrazole derivatives with nitro groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : Nitrovinyl groups enhance apoptosis in MCF-7 cells via ROS generation (IC₅₀: 12–25 µM) .
Methodological Tip : Screen using agar diffusion assays (antimicrobial) and MTT assays (cytotoxicity) .
Advanced: How to resolve contradictions in reported biological activity data?
- Structural Analog Comparison : Compare with 3-(4-nitrophenyl)pyrazole derivatives, noting substituent position effects .
- Solubility Control : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (e.g., p < 0.05) .
Advanced: What mechanistic insights can be gained from studying nitroethenyl-pyrazole reactions?
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax = 320 nm for nitroethenyl intermediates) .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitration pathways via 2D NMR .
Example : Triethylamine-mediated acylations show second-order kinetics (k = 0.12 L/mol·s) in dichloromethane .
Advanced: How can computational modeling optimize synthetic routes?
- DFT Calculations : Predict regioselectivity using Gaussian09 at the B3LYP/6-31G* level.
- Transition State Analysis : Identify energy barriers for nitro group rotation (e.g., 15–20 kcal/mol for E→Z isomerization) .
Case Study : Fun et al. (2011) modeled pyrazole-prop-2-en-1-one derivatives with <0.05 Å bond length deviations .
Advanced: What crystallographic challenges arise with nitroethenyl-pyrazoles?
- Crystal Packing : The nitro group’s polarity can disrupt lattice symmetry, requiring slow evaporation from ethanol/water mixtures .
- Disorder Management : Partial occupancy refinement (e.g., SHELXL) resolves nitro group rotational disorder .
Key Finding : Isloor et al. (2010) reported a dihedral angle of 12.3° between pyrazole and phenyl rings in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
